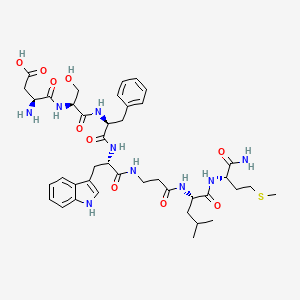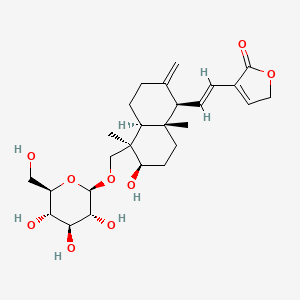
2-(4-Carboxyphenyl)-3-hydroxypyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Carboxyphenyl)-3-hydroxypyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a carboxyphenyl group attached to the second position of the pyridine ring and a hydroxyl group at the third position
Wissenschaftliche Forschungsanwendungen
2-(4-Carboxyphenyl)-3-hydroxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
Target of Action
The primary target of 2-(4-Carboxyphenyl)-3-hydroxypyridine is the HIV-1 virus. The compound is a part of a series of 4-carboxyphenyl/4-hydroxyphenyl meso-substituted porphyrins that have shown significant anti-HIV-1 activity . These compounds inhibit HIV-1 virus entry, making them potential HIV entry inhibitors .
Mode of Action
It is known that the compound interacts with its targets, inhibiting the entry of the hiv-1 virus . This interaction and the resulting changes could be due to the unique molecular architecture of the compound, which allows it to interact with biological macromolecules .
Biochemical Pathways
It is known that the compound inhibits the entry of the hiv-1 virus, which suggests that it may affect the pathways related to viral entry into host cells .
Result of Action
The primary result of the action of 2-(4-Carboxyphenyl)-3-hydroxypyridine is the inhibition of HIV-1 virus entry, which could potentially prevent the progression of HIV infection . .
Action Environment
It is known that the compound exhibits anti-hiv-1 activities under both non-photodynamic (non-pdt) and photodynamic (pdt) conditions , suggesting that light conditions could potentially influence its action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Carboxyphenyl)-3-hydroxypyridine typically involves the reaction of 4-carboxybenzaldehyde with 3-hydroxypyridine under specific conditions. One common method is the condensation reaction, where the aldehyde group of 4-carboxybenzaldehyde reacts with the hydroxyl group of 3-hydroxypyridine in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Carboxyphenyl)-3-hydroxypyridine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Carboxyphenyl)-3-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxyl group can be reduced to form an alcohol or aldehyde derivative.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under light or heat.
Major Products
Oxidation: Formation of 2-(4-Carboxyphenyl)-3-pyridone or 2-(4-Carboxyphenyl)-3-pyridinecarboxylic acid.
Reduction: Formation of 2-(4-Carboxyphenyl)-3-hydroxypyridine alcohol or aldehyde derivatives.
Substitution: Formation of halogenated or alkylated derivatives of 2-(4-Carboxyphenyl)-3-hydroxypyridine.
Vergleich Mit ähnlichen Verbindungen
2-(4-Carboxyphenyl)-3-hydroxypyridine can be compared with other similar compounds, such as:
2-(4-Carboxyphenyl)-3-pyridone: Similar structure but with a ketone group instead of a hydroxyl group.
2-(4-Carboxyphenyl)-3-pyridinecarboxylic acid: Similar structure but with an additional carboxyl group.
2-(4-Carboxyphenyl)-3-hydroxypyridine alcohol: Similar structure but with an alcohol group instead of a carboxyl group.
The uniqueness of 2-(4-Carboxyphenyl)-3-hydroxypyridine lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its hydroxyl and carboxyl groups provide unique reactivity and binding properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
4-(3-hydroxypyridin-2-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-10-2-1-7-13-11(10)8-3-5-9(6-4-8)12(15)16/h1-7,14H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMJSQINYLEMRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682766 |
Source


|
| Record name | 4-(3-Hydroxypyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261937-73-8 |
Source


|
| Record name | 4-(3-Hydroxypyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[4,8-bis(2-octyldodecoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B595911.png)
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B595912.png)

![Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B595916.png)



